1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-25-12-3-5-13(6-4-12)27(23,24)22-9-7-11(8-10-22)14-20-21-15(26-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGKBIFQMUBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on antibacterial properties, enzyme inhibition, and binding interactions with proteins.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, highlighting its potential in medicinal chemistry.
Antibacterial Activity
Recent research has demonstrated that derivatives of piperidine and oxadiazole exhibit significant antibacterial properties. The synthesized compounds were tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis , showing moderate to strong activity. The results are summarized in Table 1.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for selected compounds are presented in Table 2.
| Compound ID | IC50 (µM) | Enzyme Type |
|---|---|---|
| 7l | 2.14±0.003 | AChE |
| 7m | 0.63±0.001 | AChE |
| 7n | 2.17±0.006 | Urease |
| 7o | 1.13±0.003 | Urease |
| Reference | 21.25±0.15 | Urease (Thiourea) |
The compounds demonstrated strong inhibitory activity against urease, suggesting potential applications in treating conditions related to urease activity.
Case Studies
Several studies have focused on the biological activity of compounds similar to 1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine:
- Synthesis and Characterization : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities using spectral data analysis (NMR, IR) and docking studies to predict interactions with target proteins .
- Antibacterial Screening : Another study reported that certain piperidine derivatives exhibited significant antibacterial effects against multiple strains, emphasizing the importance of the sulfonamide moiety in enhancing activity.
- Enzyme Inhibition Studies : Research indicated that the synthesized compounds displayed strong inhibitory effects on acetylcholinesterase and urease, making them candidates for further development as therapeutic agents against diseases related to these enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the benzenesulfonyl group, oxadiazole ring, or piperidine scaffold. These variations influence physicochemical properties, bioavailability, and target interactions.
Key Observations:
Benzenesulfonyl Substituents: Ethoxy vs. Methoxy: The 4-ethoxy group in the target compound enhances steric bulk and may improve metabolic stability compared to 2-methoxy derivatives, which exhibit faster oxidative degradation . Alkyl vs.
Oxadiazole Ring Modifications :
- Trifluoromethyl (CF₃) vs. Bromophenyl : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity (logP ≈ 3.2), favoring interactions with hydrophobic enzyme pockets. Bromophenyl analogues exhibit lower logP (~2.5) and reduced bioactivity in antibacterial assays .
- Thioether Linkers : Compounds with a thioether bridge (e.g., 4-{[(5-phenyl-oxadiazol-2-yl)thio]methyl}) show potent antibacterial activity, suggesting sulfur’s role in redox-mediated mechanisms .
Piperidine Scaffold :
- 4-Substitution : The 4-position substitution on piperidine optimizes steric compatibility with target proteins, as seen in CYP51 enzyme inhibitors like UDO and UDD .
- Methylpiperidine vs. Unsubstituted Piperidine : Methyl groups reduce conformational flexibility but improve binding affinity in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
